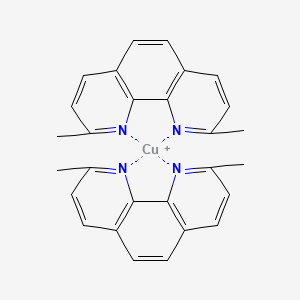
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is a coordination complex where copper(I) is coordinated by two molecules of 2,9-dimethyl-1,10-phenanthroline. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline in a suitable solvent. One common method involves dissolving copper(I) chloride in acetonitrile and then adding 2,9-dimethyl-1,10-phenanthroline to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form copper(II) complexes.
Reduction: It can undergo photochemical reduction in acidic aqueous media.
Substitution: Ligand substitution reactions can occur, where the 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Photochemical reduction typically requires light and a suitable reducing agent.
Substitution: Ligand substitution reactions often involve the use of other ligands in a suitable solvent, such as acetonitrile or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Copper(I) complexes with altered ligand environments.
Substitution: New copper(I) complexes with substituted ligands.
Scientific Research Applications
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) involves its ability to undergo photoredox reactions. Upon excitation with light, the complex can transfer electrons to or from other molecules, facilitating various chemical transformations. This photoredox activity is attributed to the unique electronic structure of the copper(I) center and the 2,9-dimethyl-1,10-phenanthroline ligands .
Comparison with Similar Compounds
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper(II): Similar structure but with copper in the +2 oxidation state.
Bis(2,2’-bipyridine)copper(I): Another copper(I) complex with different ligands.
Bis(1,10-phenanthroline)copper(I): Similar to Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) but without the methyl groups on the phenanthroline ligands.
Uniqueness
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is unique due to the presence of the methyl groups on the phenanthroline ligands, which influence its photophysical and electrochemical properties. These modifications can enhance the stability and reactivity of the complex, making it particularly useful in photoredox catalysis and other applications .
Properties
Molecular Formula |
C28H24CuN4+ |
|---|---|
Molecular Weight |
480.1 g/mol |
IUPAC Name |
copper(1+);2,9-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+1 |
InChI Key |
ZNPNBVMODOYEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















